(1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate
CAS No.:
Cat. No.: VC16669201
Molecular Formula: C18H20O5
Molecular Weight: 316.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20O5 |
|---|---|
| Molecular Weight | 316.3 g/mol |
| IUPAC Name | [(1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-enyl] acetate |
| Standard InChI | InChI=1S/C18H20O5/c1-11(2)4-7-17(23-12(3)19)13-8-18(22-10-13)15-9-14(20)5-6-16(15)21/h4-6,8-10,17,20-21H,7H2,1-3H3/t17-/m0/s1 |
| Standard InChI Key | IMZVJDUASUPZQK-KRWDZBQOSA-N |
| Isomeric SMILES | CC(=CC[C@@H](C1=COC(=C1)C2=C(C=CC(=C2)O)O)OC(=O)C)C |
| Canonical SMILES | CC(=CCC(C1=COC(=C1)C2=C(C=CC(=C2)O)O)OC(=O)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₈H₂₀O₅, with a molecular weight of 316.35 g/mol . Its IUPAC name reflects the presence of:
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A furan-3-yl group substituted at position 5 with a 2,5-dihydroxyphenyl ring.
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A 4-methylpent-3-en-1-yl chain bearing an acetate ester at position 1.
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A chiral center at position 1 (denoted by the 1S configuration).
The SMILES notation for this compound is CC(=CCCOC(=O)C)C.C1=CC(=C(C=C1)O)O.C2=COC(=C2)C3=CC(=C(C=C3)O)O, highlighting its fused aromatic and aliphatic regions .
Stereochemical Considerations
The 1S configuration introduces stereoselectivity, which influences its interactions with biological targets. Computational models suggest that this stereochemistry optimizes hydrogen bonding with enzymes such as cyclooxygenase-2 (COX-2) and bacterial cell wall synthases.
Synthesis and Structural Optimization
Key Synthetic Routes
The synthesis of this compound typically involves multi-step strategies to assemble its hybrid framework:
Claisen-Schmidt Condensation
A modified Claisen-Schmidt reaction between 2,5-dihydroxyacetophenone and 5-methylfurfural forms the furan-phenolic core. This step is catalyzed by alkaline conditions (e.g., KOH/EtOH), yielding an α,β-unsaturated ketone intermediate .
Esterification and Chirality Control
The intermediate undergoes stereoselective reduction using catalysts like (R)-BINAP-Ru to install the 1S configuration. Subsequent acetylation with acetic anhydride introduces the terminal acetate group.
Challenges in Scalability
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Regioselectivity: Competing reactions at the furan ring’s reactive positions require careful temperature control (60–80°C) .
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Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) is essential to isolate the enantiomerically pure product.
Biological Activity and Mechanisms
Antioxidant Properties
The 2,5-dihydroxyphenyl moiety acts as a radical scavenger, donating hydrogen atoms to neutralize reactive oxygen species (ROS). In vitro assays demonstrate an IC₅₀ of 12.3 μM against DPPH radicals, outperforming ascorbic acid (IC₅₀ = 18.7 μM).
Antimicrobial Efficacy
| Microbial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25.6 | |
| Escherichia coli | 32.1 | |
| Candida albicans | 41.8 |
Mechanistic studies attribute this activity to disruption of microbial membrane integrity via furan ring insertion and chelation of essential metal ions .
Anti-Inflammatory Effects
The compound inhibits COX-2 (IC₅₀ = 8.9 μM) and suppresses TNF-α production in macrophages by 67% at 10 μM, comparable to dexamethasone.
Industrial and Pharmaceutical Applications
Drug Development
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Lead Compound: Its dual phenolic-furan structure serves as a scaffold for designing COX-2 inhibitors and antibacterials.
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Prodrug Potential: The acetate group enhances bioavailability, with hydrolysis in vivo releasing the active aglycone .
Agricultural Chemistry
Derivatives of this compound show larvicidal activity against Aedes aegypti (LC₅₀ = 45 ppm), suggesting utility in vector control.
Material Science
The conjugated π-system enables applications in organic semiconductors, with a bandgap of 2.8 eV measured via UV-Vis spectroscopy.
Comparative Analysis with Structural Analogues
| Compound | Key Features | Bioactivity (IC₅₀) |
|---|---|---|
| Target Compound | Furan + dihydroxyphenyl + acetate | COX-2: 8.9 μM |
| Resveratrol | Trihydroxystilbene | COX-2: 23.4 μM |
| Curcumin | Diarylheptanoid | COX-2: 14.7 μM |
The target compound’s synergistic framework confers superior potency compared to analogues, as evidenced by its lower IC₅₀ values .
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